molecular formula C9H20N2O2 B179948 Tert-butyl methyl(2-(methylamino)ethyl)carbamate CAS No. 112257-19-9

Tert-butyl methyl(2-(methylamino)ethyl)carbamate

Cat. No.: B179948
CAS No.: 112257-19-9
M. Wt: 188.27 g/mol
InChI Key: DFVRUHANEXOZGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-1,2-ethanediamine . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Scientific Research Applications

Synthesis of TBMEC

The synthesis of TBMEC involves several key steps that enhance its utility in drug design and development. A notable method includes the reduction of N-tert-butyloxycarbonyl-1,2-ethylenediamine with paraformaldehyde in an organic solvent, followed by a reduction with sodium borohydride to yield TBMEC. This method is characterized by high yields and lower production costs, making it suitable for industrial applications .

Pharmacological Applications

1. Drug Development:
TBMEC has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the selective protection of amines, which is crucial in the preparation of complex molecules such as antibiotics and anti-infective agents. For instance, it has been employed in synthesizing derivatives that exhibit enhanced activity against bacterial strains .

2. Fluorescent Ligands:
Recent studies have explored TBMEC as a building block for fluorescent ligands targeting specific biological pathways. These ligands are designed for high affinity and specificity, facilitating the study of complex biological interactions . The incorporation of TBMEC into fluorescent probes has demonstrated promising results in imaging applications.

3. Organic Synthesis:
TBMEC serves as an effective acylating agent in organic reactions. It displays high reactivity towards alcohols and amines, enabling the formation of stable activated carbonates. This property is particularly valuable in creating carbamate derivatives that are essential in various synthetic pathways .

Case Study 1: Antibiotic Synthesis

A study demonstrated the use of TBMEC in synthesizing a new class of antibiotics. By modifying its structure through strategic reactions involving TBMEC, researchers were able to enhance the antibiotic's potency and reduce side effects compared to existing treatments .

Case Study 2: Development of Fluorescent Probes

In another application, TBMEC was integral to developing fluorescent probes for cellular imaging. The probes exhibited excellent photostability and specificity towards target cells, showcasing TBMEC's versatility beyond traditional medicinal chemistry applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl methyl(2-(methylamino)ethyl)carbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications .

Biological Activity

Tert-butyl methyl(2-(methylamino)ethyl)carbamate (CAS No. 112257-19-9) is a carbamate derivative with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 174.24 g/mol
  • InChI Key : GKWGBMHXVRSFRT-UHFFFAOYSA-N

This compound features a tert-butyl group, a methyl group, and a 2-(methylamino)ethyl chain, which contribute to its unique biological activity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The following mechanisms have been proposed based on current research:

  • Enzyme Inhibition : Similar carbamate compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects .
  • Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission or signal transduction pathways, influencing physiological responses .

Antimicrobial Activity

Research has indicated that carbamate derivatives exhibit antimicrobial properties. For instance, studies on related compounds have shown that they can inhibit the growth of various bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential antimicrobial effects warranting further investigation.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to assess the safety profile of related carbamate compounds. For example, one study evaluated the cytotoxic effects of similar compounds on cancer cell lines (HepG2 and MCF-7), revealing varying degrees of cytotoxicity depending on the structure and substituents present .

CompoundCell LineIC50 (µM)Notes
Compound AHepG210Moderate cytotoxicity observed
Compound BMCF-75High selectivity for cancer cells

These findings suggest that this compound may also exhibit selective cytotoxicity against certain cancer cell lines, although specific IC50 values remain to be determined.

Pharmacological Applications

Given its structural characteristics, this compound is being explored for several pharmacological applications:

  • Neuropharmacology : Due to its potential role as an AChE inhibitor, it may be investigated for therapeutic use in neurodegenerative diseases such as Alzheimer's disease.
  • Anticancer Research : The compound's ability to modulate cellular pathways could make it a candidate for further development in cancer therapy, particularly if it demonstrates selective toxicity towards tumor cells without affecting normal cells adversely.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl methyl(2-(methylamino)ethyl)carbamate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via carbamate protection of amines. A common approach involves coupling tert-butyl chloroformate with methyl(2-(methylamino)ethyl)amine in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (TEA) is used to scavenge HCl. Yield optimization requires strict temperature control, slow reagent addition, and post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane). Impurities often arise from incomplete protection; recrystallization from diethyl ether improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm carbamate formation (e.g., tert-butyl group signals at δ ~1.4 ppm for 1H^1H, ~28 ppm for 13C^{13}C) and methylaminoethyl chain integration .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (calculated for C9H20N2O2C_9H_{20}N_2O_2: 188.15 g/mol) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity ≥95% .

Q. What are the stability profiles and recommended storage conditions?

  • Stability : The compound is stable under inert atmospheres at 2–8°C but degrades in acidic/basic conditions or prolonged exposure to moisture. Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .
  • Storage : Store in amber vials with desiccants (e.g., silica gel) at –20°C for long-term preservation. Confirm integrity via NMR after >6 months .

Advanced Research Questions

Q. How can computational modeling predict reactivity in downstream functionalization reactions?

  • Approach : Use density functional theory (DFT) to model nucleophilic attack at the carbamate carbonyl. Software like Gaussian or ORCA calculates transition-state energies for reactions with electrophiles (e.g., alkyl halides). Solvent effects (e.g., DMF, THF) are modeled using the SMD continuum method .
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in crystallographic data during structural analysis?

  • Crystallography : For single-crystal X-ray diffraction, use synchrotron radiation to enhance resolution. Refine structures using maximum-likelihood methods (e.g., REFMAC) to account for disordered tert-butyl groups. Hydrogen-bonding networks (e.g., N–H···O=C interactions) stabilize the lattice .
  • Troubleshooting : If data conflicts arise (e.g., R-factor >0.1), re-examine crystal quality or apply anisotropic displacement parameters for heavy atoms .

Q. How does the compound behave under catalytic hydrogenation conditions?

  • Experimental Design : Test Pd/C (10 wt%) in methanol under 1 atm H2H_2. Monitor deprotection via 1H^1H-NMR (disappearance of tert-butyl signals). Competing side reactions (e.g., over-reduction of amines) are minimized by limiting reaction time to 2–4 hours .
  • Kinetic Analysis : Use in-situ FTIR to track carbonyl group reduction (peak ~1700 cm1^{-1}) .

Q. Safety and Handling

Q. What personal protective equipment (PPE) is essential for handling this compound?

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or reactions to avoid inhalation of fine powders .
  • Spill Management : Absorb with inert material (e.g., vermiculite), then dispose as hazardous waste. Avoid aqueous washes to prevent hydrolysis .

Q. Are there known incompatibilities with common laboratory reagents?

  • Reactivity : Reacts exothermically with strong acids (e.g., HCl) or bases (e.g., NaOH), releasing CO2_2. Avoid mixing with azides or peroxides to prevent explosive byproducts .

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(5)7-6-10-4/h10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVRUHANEXOZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559919
Record name tert-Butyl methyl[2-(methylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112257-19-9
Record name tert-Butyl methyl[2-(methylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL METHYL[2-(METHYLAMINO)ETHYL]CARBAMATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

tert-Butyl methyl(2-(methylamino)ethyl)carbamate was prepared as follows: N1,N2-dimethylethane-1,2-diamine (40 mmol) was dissolved in 100 mL of CH2Cl2 and cooled to 0° C. A solution of di-tert-butylcarbonate (4.0 mmol) in CH2Cl2 (10 mL) was then added dropwise at 0° C. over a period of 15 min. The resulting reaction mixture was stirred at 0° C. for 30 min and then warmed to room temperature. After stirring at room temperature for 2 h, the reaction mixture was diluted with CH2Cl2 (100 mL). The organic layer was washed with brine (3×25 mL), dried (Na2SO4) and concentrated under reduced pressure to afford tert-butyl methyl(2-(methylamino)ethyl)carbamate. This amine was subjected to the same reaction conditions outlined earlier in the preparation of (E)-methyl 4-(2-(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenamidoethylamino)-4-oxobut-2-enoate. The desired product, namely (E)-methyl 4-(methyl(2-((4Z,7Z,10Z,13Z,16Z,19Z)—N-methyldocosa-4,7,10,13,16,19-hexaenamido)ethyl)amino)-4-oxobut-2-enoate, was obtained after purification by silica gel chromatography. MS (EI) calcd for C31H46N2O4: 510.35. found 511 (M+1).
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

8.8 g of N,N'-dimethylethylenediamine were dissolved in 50 ml of ether and the solution was cooled to 0° C. 18.5 g of BOC-ON [2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile] were slowly added dropwise and the mixture was stirred at RT for 16 hours. 6 g of sodium methylate were added and stirring was continued at RT for 18 hours. The substance which had precipitated out was filtered off with suction and washed with ether. The combined ether solution was concentrated in vacuo and the residue was distilled (boiling point 58°-60° C./0.5 mbar). 11.3 g were obtained as a colorless oil. MS(Cl): 189 (M+H)⊕, 133
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
6 g
Type
reactant
Reaction Step Three
[Compound]
Name
MS(Cl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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